molecular formula C10H8Cl2O B8704072 5,6-dichloro-3,4-dihydronaphthalen-1(2H)-one

5,6-dichloro-3,4-dihydronaphthalen-1(2H)-one

Cat. No.: B8704072
M. Wt: 215.07 g/mol
InChI Key: IDQUARMTXIETQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,6-dichloro-3,4-dihydronaphthalen-1(2H)-one is a useful research compound. Its molecular formula is C10H8Cl2O and its molecular weight is 215.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H8Cl2O

Molecular Weight

215.07 g/mol

IUPAC Name

5,6-dichloro-3,4-dihydro-2H-naphthalen-1-one

InChI

InChI=1S/C10H8Cl2O/c11-8-5-4-6-7(10(8)12)2-1-3-9(6)13/h4-5H,1-3H2

InChI Key

IDQUARMTXIETQJ-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=CC(=C2Cl)Cl)C(=O)C1

Origin of Product

United States

Synthesis routes and methods

Procedure details

Polyphosphoric acid (35 g) was heated to melt at 120 C for 30 minutes. To this was added 1.2 g (5.1 mmol) 4-(2,3-dichlorophenyl)butanoic acid (PC68) and this mixture was heated further with stirring for 10 h at 130 C. LCMS analysis showed the formation of the product and the disappearance of starting material. The reaction mixture was then cooled and water (100 ml) was added. It was then extracted with ethylacetate (100 ml) and then was washed with Saturated Sodium bicarbonate (50 ml). The organic phase was dried and evaporated in vacuum. The oily residue was subjected to column chromatography with Hexane-ethylacetate (98:2) to obtain the tetralone as a yellow solid.
[Compound]
Name
Polyphosphoric acid
Quantity
35 g
Type
reactant
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

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